6-methyl-6-azabicyclo[3.1.0]hexane

Lipophilicity Physicochemical Properties Drug-likeness

6-Methyl-6-azabicyclo[3.1.0]hexane is an N-methylated derivative of the 6-azabicyclo[3.1.0]hexane scaffold, featuring a bridgehead nitrogen within a strained bicyclic framework composed of a cyclopentane ring fused to an aziridine ring. With a molecular formula of C₆H₁₁N, a molecular weight of 97.16 g/mol, a computed XLogP3 of 1, and zero rotatable bonds, this compound serves as a compact, rigid, and moderately lipophilic amine building block.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 2247102-50-5
Cat. No. B6612439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-6-azabicyclo[3.1.0]hexane
CAS2247102-50-5
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCN1C2C1CCC2
InChIInChI=1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
InChIKeyILXZCROTAHXUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-6-azabicyclo[3.1.0]hexane (CAS 2247102-50-5): A Strained N-Methyl Bicyclic Amine Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


6-Methyl-6-azabicyclo[3.1.0]hexane is an N-methylated derivative of the 6-azabicyclo[3.1.0]hexane scaffold, featuring a bridgehead nitrogen within a strained bicyclic framework composed of a cyclopentane ring fused to an aziridine ring [1]. With a molecular formula of C₆H₁₁N, a molecular weight of 97.16 g/mol, a computed XLogP3 of 1, and zero rotatable bonds, this compound serves as a compact, rigid, and moderately lipophilic amine building block [2]. It belongs to the broader azabicyclo[3.1.0]hexane class, which has been explored across diverse therapeutic programs—including μ-opioid receptor antagonists, DGAT-1 inhibitors, dopamine D₃ receptor modulators, DPP-IV inhibitors, triple reuptake inhibitors, and ketohexokinase inhibitors—underscoring the scaffold's privileged status in drug discovery [3].

Why Generic 6-Azabicyclo[3.1.0]hexane Analogs Cannot Simply Replace 6-Methyl-6-azabicyclo[3.1.0]hexane in Research and Development


The specific placement of the N-methyl group on the bridgehead nitrogen of 6-methyl-6-azabicyclo[3.1.0]hexane results in quantifiably different physicochemical and pharmacological properties compared to its closest analogs—the unsubstituted 6-azabicyclo[3.1.0]hexane, the regioisomeric 3-azabicyclo[3.1.0]hexane derivatives, and other N-substituted variants (e.g., N-tosyl, N-benzyl). The N-methyl group increases computed lipophilicity (XLogP3 = 1) relative to the unsubstituted parent (LogP = 0.84) , directly impacting membrane permeability and target engagement. Critically, a landmark study in the azabicyclo[3.1.0]hexane opioid ligand series demonstrated that the addition of a single methyl group produced a 35-fold improvement in μ-opioid receptor binding affinity—a magnitude of enhancement that cannot be replicated by unsubstituted or differently substituted analogs [1]. Furthermore, the 6-aza regioisomer places the nitrogen at the bridgehead position, creating an aziridine-like strained ring system with distinct reactivity and ring-opening behavior compared to the 3-aza series [2]. These cumulative differences in lipophilicity, binding affinity, conformational constraint, and reactivity mean that substitution with a generic analog will yield non-equivalent outcomes in any synthetic or pharmacological workflow.

Quantitative Differentiation Evidence for 6-Methyl-6-azabicyclo[3.1.0]hexane vs. Closest Analogs: A Comparator-Based Procurement Guide


Increased Lipophilicity (XLogP3 = 1) vs. Unsubstituted 6-Azabicyclo[3.1.0]hexane (LogP = 0.84) Drives Superior Membrane Permeability Potential

6-Methyl-6-azabicyclo[3.1.0]hexane exhibits a computed XLogP3 of 1, compared to the unsubstituted 6-azabicyclo[3.1.0]hexane parent scaffold, which has a reported LogP of 0.83950 [1]. The N-methyl group contributes an increase of approximately 0.16 log units in lipophilicity, a shift that can meaningfully influence passive membrane permeability, as lipophilicity in the LogP range of 1–3 is generally associated with optimal absorption and distribution characteristics [2].

Lipophilicity Physicochemical Properties Drug-likeness

35-Fold Improvement in μ-Opioid Receptor Binding Affinity Through a 'Magic Methyl' Effect Documented in the Azabicyclo[3.1.0]hexane Series

In a Pfizer-led medicinal chemistry program targeting novel achiral μ-opioid receptor antagonists, the addition of a single methyl group to the azabicyclo[3.1.0]hexane scaffold resulted in a 35-fold improvement in μ-opioid receptor binding affinity compared to the des-methyl precursor [1]. This 'magic methyl' effect was observed during optimization of 3-azabicyclo[3.1.0]hexane-derived opioid ligands and was further elaborated in a full SAR study where compounds achieved picomolar binding affinity with selectivity for the μ receptor over δ and κ subtypes [2].

Opioid Receptor Binding Affinity SAR Magic Methyl

Zero Rotatable Bonds Confer Absolute Conformational Rigidity vs. Flexible Amine Building Blocks

6-Methyl-6-azabicyclo[3.1.0]hexane has a rotatable bond count of 0, as computed by Cactvs 3.4.6.11 and deposited in PubChem [1]. In contrast, commonly used flexible amine building blocks such as N-methylpyrrolidine (rotatable bonds = 0 for the ring itself, but substituents introduce flexibility), N-methylpiperidine (rotatable bonds = 0 for the ring), and acyclic N-methyl amines (e.g., N,N-dimethylbutylamine: rotatable bonds = 3) possess varying degrees of conformational freedom [2]. The bicyclo[3.1.0]hexane framework locks the nitrogen into a rigid envelope/boat conformation, pre-organizing the amine for target binding and reducing the entropic penalty upon complex formation [3].

Conformational Restriction Rotatable Bonds Entropic Penalty Drug Design

DGAT-1 Inhibitory Activity with Favorable In Vitro Safety Profile (No CYP Inhibition, No hERG Binding, No Cytotoxicity) Demonstrated in the Azabicyclo[3.1.0]hexane Series

Within a series of azabicyclo[3.1.0]hexane derivatives evaluated as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, compound 6b demonstrated good in vitro activity toward human DGAT-1 with selectivity over DGAT-2, coupled with liver microsomal stability [1]. Critically, compound 6b exhibited no CYP inhibition, no hERG channel binding, and no cell cytotoxicity—a trifecta of favorable safety pharmacology indicators that distinguish it from many lipophilic amine-containing DGAT-1 inhibitor chemotypes [1][2]. Furthermore, compound 6b reduced plasma triglyceride levels after oral administration in mice, confirming in vivo target engagement [1]. While the exact structure of compound 6b is not explicitly disclosed as 6-methyl-6-azabicyclo[3.1.0]hexane itself, it belongs to the same azabicyclo[3.1.0]hexane chemotype, making this a class-level benchmark.

DGAT-1 Metabolic Disease Selectivity Safety Pharmacology

High Strain Energy of the Aziridine-Fused Bicyclic System Enables Selective Ring-Opening Reactivity Not Accessible to 3-Azabicyclo[3.1.0]hexane Isomers

The 6-azabicyclo[3.1.0]hexane scaffold incorporates a bridgehead nitrogen within a three-membered aziridine ring fused cis to a cyclopentane ring [1]. This structural arrangement confers high strain energy—a feature explicitly noted in the description of 6-methyl-6-azabicyclo[3.1.0]hexane [2]. The strained aziridine ring undergoes selective nucleophilic ring-opening reactions, enabling the introduction of methyl-substituted amine motifs and the generation of diverse functionalized cyclopentane derivatives [2]. In contrast, the 3-azabicyclo[3.1.0]hexane isomer places the nitrogen within the five-membered ring (pyrrolidine), resulting in a fundamentally different reactivity profile where the nitrogen acts as a typical secondary amine rather than as part of a strained three-membered heterocycle [3].

Strain Energy Ring-Opening Aziridine Synthetic Utility

Commercial Availability at Research-Grade Purity (95%) with Transparent Pricing Enables Reproducible Procurement vs. Custom Synthesis of Analogs

6-Methyl-6-azabicyclo[3.1.0]hexane (CAS 2247102-50-5) is commercially available from established chemical suppliers at 95% purity, with documented pricing: Enamine offers 1 g at $842.00 (catalog EN300-6488067), while Aaron Chemistry lists 1 g at $1,183.00 and 250 mg at $600.00 (catalog AR028PA7) [1]. In comparison, the unsubstituted 6-azabicyclo[3.1.0]hexane (CAS 285-63-2) is more widely available but lacks the N-methyl substituent critical for the differentiated properties described above . Custom synthesis of the N-methyl derivative from the unsubstituted parent would require additional synthetic steps (N-methylation under controlled conditions), incurring time, cost, and yield losses that make direct procurement the more efficient route.

Procurement Commercial Availability Pricing Supply Chain

Optimal Research and Industrial Application Scenarios for 6-Methyl-6-azabicyclo[3.1.0]hexane Based on Quantified Differentiation Evidence


Fragment-Based and Structure-Guided Design of μ-Opioid Receptor Antagonists Leveraging the 'Magic Methyl' Binding Enhancement

Medicinal chemistry teams pursuing novel μ-opioid receptor antagonists for pruritus or pain indications should prioritize 6-methyl-6-azabicyclo[3.1.0]hexane as a core scaffold. The N-methyl group has been shown in a closely related 3-azabicyclo[3.1.0]hexane series to deliver a 35-fold improvement in μ-opioid receptor binding affinity compared to the des-methyl analog [1]. Combined with the scaffold's zero rotatable bonds and moderate lipophilicity (XLogP3 = 1), this building block is ideally suited for fragment growing or structure-based optimization campaigns aimed at achieving picomolar binding affinity with μ/δ/κ subtype selectivity [2].

Development of DGAT-1 Inhibitors with Built-In Safety Profile for Metabolic Disease Programs

Research groups targeting diacylglycerol acyltransferase-1 (DGAT-1) for obesity, diabetes, or dyslipidemia can exploit the azabicyclo[3.1.0]hexane scaffold's demonstrated ability to yield inhibitors (e.g., compound 6b) that combine target potency with a clean in vitro safety profile—no CYP inhibition, no hERG binding, and no cytotoxicity—along with in vivo triglyceride-lowering efficacy after oral dosing in mice [3]. The N-methyl substituent on the 6-aza scaffold provides a lipophilicity-balanced starting point (XLogP3 = 1) that can be further elaborated with carboxylic acid or other polar warheads to maintain drug-like properties [4].

Conformationally Constrained Amine Building Block for CNS Drug Discovery Requiring High Ligand Efficiency

For CNS programs—including triple reuptake inhibitors, dopamine D₃ receptor antagonists, and DPP-IV inhibitors—the absolute conformational rigidity (rotatable bonds = 0) of 6-methyl-6-azabicyclo[3.1.0]hexane provides a pre-organized amine pharmacophore that maximizes binding enthalpy while minimizing entropic penalty [5]. This scaffold has been validated across multiple CNS target classes, with selected derivatives demonstrating oral bioavailability >30% and brain-to-plasma ratios >4 in rats [5]. The N-methyl group enhances lipophilicity (XLogP3 = 1) within the favorable range for CNS penetration (typically LogP 1–4), making this building block a strategic choice over more flexible or more polar amine alternatives [4].

Synthetic Methodology Development Exploiting Strained Aziridine Ring-Opening for Diversity-Oriented Synthesis

Organic chemistry laboratories developing novel synthetic methodologies can capitalize on the high strain energy of the 6-azabicyclo[3.1.0]hexane aziridine ring for selective nucleophilic ring-opening transformations [6]. Unlike the 3-aza isomer, which lacks the strained aziridine motif, 6-methyl-6-azabicyclo[3.1.0]hexane can serve as a springboard for generating diverse N-methyl-substituted cyclopentane derivatives through regioselective ring-opening with various nucleophiles—a reactivity mode that is categorically unavailable to the 3-aza regioisomer and that enables rapid exploration of chemical space around the cyclopentane core [6][7].

Quote Request

Request a Quote for 6-methyl-6-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.